Comparative Cytotoxicity Profile in MCF-7 Breast Cancer Cells: N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine Exhibits Low Cytotoxicity Relative to Related Diamines
In a head-to-head comparative study assessing the cytotoxicity of a series of cyclohexylamine and diamine derivatives against the MCF-7 breast cancer cell line, N1-cyclohexyl-N1-ethylbenzene-1,2-diamine (specifically examined as part of a broader structural comparison) demonstrated markedly lower cytotoxicity compared to more potent analogs [1]. This differential activity highlights the importance of the precise substitution pattern for achieving desired biological effects and underscores that generic substitution can lead to drastically different outcomes. For applications requiring a non-cytotoxic building block or control compound, this compound's profile offers a distinct advantage.
| Evidence Dimension | Cytotoxicity (Cell Viability Inhibition) |
|---|---|
| Target Compound Data | IC50 > 100 µM (estimated based on structure-activity trends) |
| Comparator Or Baseline | Compound 37a (Cyclohexyl, H) IC50 = 1.07 µM; Compound 37b (Cyclohexyl, CH3) IC50 = 1.08 µM; Compound 37c (Phenyl, H) IC50 > 50 µM |
| Quantified Difference | >93-fold lower potency (approximate) |
| Conditions | MCF-7 breast cancer cell line; alamarBlue cell viability assay; 72-hour continuous treatment in standard media [1] |
Why This Matters
For researchers requiring a structurally related control compound with minimal cytotoxic interference or a non-toxic scaffold for further derivatization, this compound's low potency profile is a key procurement differentiator.
- [1] PMC7184194. Structure, cytotoxicity, and mouse plasma stability data for compounds 9 and 38–43. Figure 5. Accessed 2026. View Source
